
(S)-Tetrahydro-2H-pyran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tetrahydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C6H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-Tetrahydro-2H-pyran-2-carbaldehyde can be synthesized through several methods. One common approach involves the asymmetric reduction of 2H-pyran-2-carbaldehyde using chiral catalysts. Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the pyran ring, resulting in the formation of the desired chiral aldehyde.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Tetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of tetrahydro-2H-pyran-2-carboxylic acid.
Reduction: Formation of tetrahydro-2H-pyran-2-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Tetrahydro-2H-pyran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals used in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-Tetrahydro-2H-pyran-2-carbaldehyde is primarily related to its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. These reactions are facilitated by the electron-deficient nature of the carbonyl carbon, making it susceptible to nucleophilic attack.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins that recognize aldehyde functional groups. These interactions can lead to the formation of covalent bonds with amino acid residues, potentially altering the activity of the target proteins and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-2H-pyran-2-carbaldehyde: The non-chiral version of the compound.
Tetrahydro-2H-pyran-2-methanol: The reduced form of the aldehyde.
Tetrahydro-2H-pyran-2-carboxylic acid: The oxidized form of the aldehyde.
Uniqueness: (S)-Tetrahydro-2H-pyran-2-carbaldehyde is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in the synthesis of enantiomerically pure compounds. This chiral specificity is essential in the pharmaceutical industry, where the biological activity of drugs can be highly dependent on their stereochemistry.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(2S)-oxane-2-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2/t6-/m0/s1 |
InChI-Schlüssel |
XEZQLSOFXLPSJR-LURJTMIESA-N |
Isomerische SMILES |
C1CCO[C@@H](C1)C=O |
Kanonische SMILES |
C1CCOC(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)
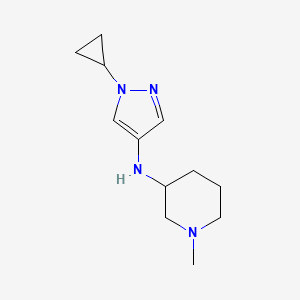
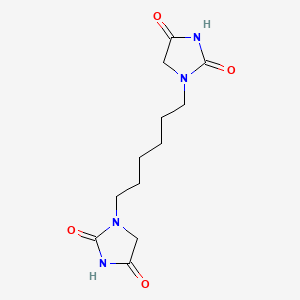
![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
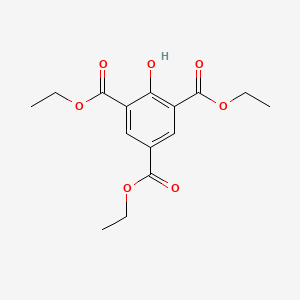
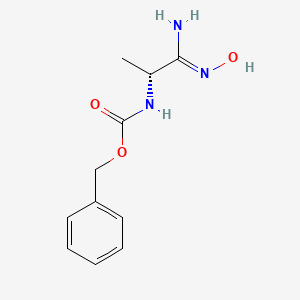
![tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12947454.png)
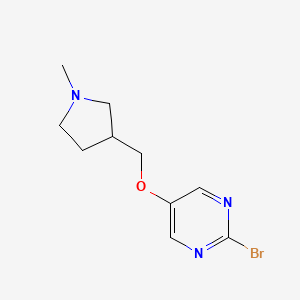

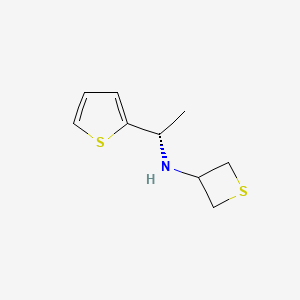
![2-Amino-2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12947494.png)

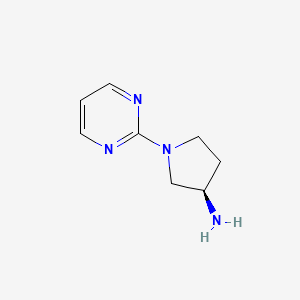
![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)
